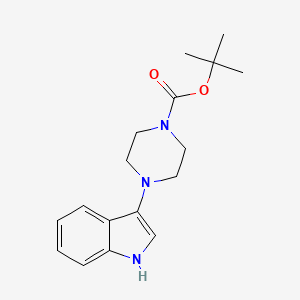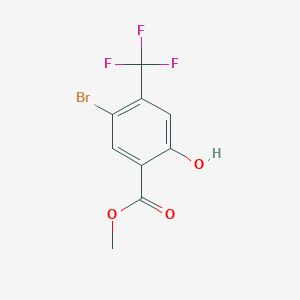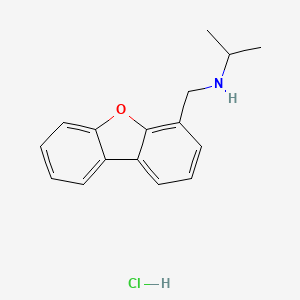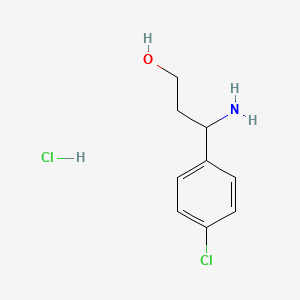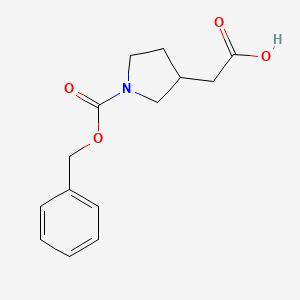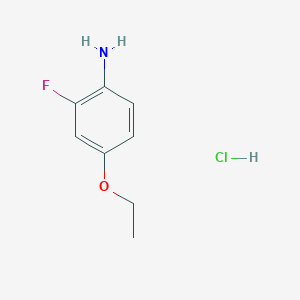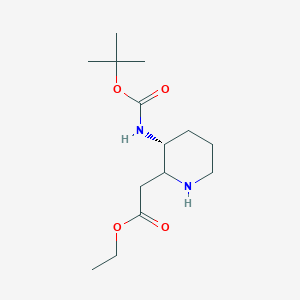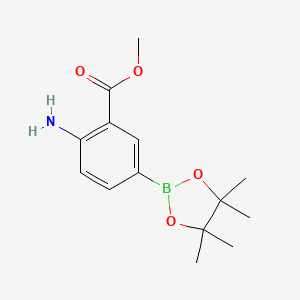
2-Amino-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)benzoate de méthyle
Vue d'ensemble
Description
Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” are not available, related compounds have been involved in reactions such as borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Applications De Recherche Scientifique
Synthèse Organique
Ce composé est un intermédiaire important en synthèse organique . Il est utilisé dans la synthèse de divers composés organoborés, qui sont cruciaux dans de nombreuses transformations chimiques en raison de leur grande stabilité, de leur faible toxicité et de leur haute réactivité .
Synthèse de Médicaments
Dans le domaine pharmaceutique, ce composé est utilisé dans la synthèse de médicaments . Les composés d'acide boronique, comme celui-ci, sont souvent utilisés pour protéger les diols dans la synthèse asymétrique d'acides aminés, les réactions de Diels-Alder et de couplage de Suzuki .
Inhibiteurs Enzymatiques
Les composés d'acide borique sont utilisés comme inhibiteurs enzymatiques dans la recherche d'applications pharmaceutiques . Ils peuvent être utilisés pour traiter les tumeurs et les infections microbiennes .
Médicaments Ligands
En plus d'être utilisés comme inhibiteurs enzymatiques, les composés d'acide borique peuvent également être utilisés comme médicaments ligands spécifiques . Ils ont des applications dans le traitement des médicaments anticancéreux .
Sondes Fluorescentes
Les composés d'acide borique peuvent également être utilisés comme sondes fluorescentes pour identifier le peroxyde d'hydrogène, les sucres, les ions cuivre et fluorure, et les catécholamines .
Systèmes de Libération de Médicaments
Un système de libération de médicaments sensible aux espèces réactives de l'oxygène (ROS) a été développé en modifiant structurellement l'acide hyaluronique (HA) avec de l'ester pinacolique d'acide phénylboronique . Ce système peut charger des médicaments anticancéreux, de l'insuline et des gènes .
Traitement de la Parodontite
Le système de libération de médicaments sensible aux ROS mentionné ci-dessus a été appliqué dans le traitement de la parodontite . Le système a non seulement conservé l'efficacité antimicrobienne de la curcumine (CUR), mais a également présenté des fonctions anti-inflammatoires et anti-stress oxydatif plus prononcées in vivo et in vitro .
Science des Matériaux
Ce composé est utilisé dans la synthèse, les propriétés optiques et électrochimiques de nouveaux copolymères à base de benzothiadiazole et d'unités arènes riches en électrons .
Mécanisme D'action
Biochemical Pathways
Boronic acid derivatives are known to be involved in various biochemical reactions, including the suzuki-miyaura cross-coupling reaction , which is a widely-used method for forming carbon-carbon bonds in organic synthesis.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, factors such as pH and temperature can affect the stability of boronic acid derivatives and their ability to form boronate complexes. Additionally, the presence of cis-diol-containing compounds in the environment can influence the compound’s interactions with its targets.
Analyse Biochimique
Biochemical Properties
Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound interacts with various enzymes and proteins, often acting as an inhibitor or a binding partner. For instance, it has been shown to interact with proteases and kinases, where it can inhibit their activity by binding to the active site or allosteric sites . The boronate ester group in Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is particularly effective in forming reversible covalent bonds with serine and threonine residues in enzymes, thereby modulating their activity.
Cellular Effects
The effects of Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival . Additionally, Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects through several mechanisms. One primary mechanism is the formation of reversible covalent bonds with target biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the nature of the binding site and the specific enzyme involved . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation processes over extended periods . Long-term exposure to Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
In animal models, the effects of Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate vary with dosage. At lower doses, this compound can exhibit beneficial effects, such as enhanced enzyme inhibition and improved cellular function . At higher doses, it may induce toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by enzymes such as cytochrome P450s, which facilitate its conversion into more water-soluble metabolites for excretion . Additionally, it can influence metabolic flux and metabolite levels by interacting with key metabolic enzymes and cofactors.
Transport and Distribution
The transport and distribution of Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, and it can bind to intracellular proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its effects on cellular function . The localization is often mediated by binding to specific proteins or by undergoing modifications that facilitate its transport to the desired subcellular compartment.
Propriétés
IUPAC Name |
methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)9-6-7-11(16)10(8-9)12(17)18-5/h6-8H,16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZPCTKBZUCRNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672205 | |
| Record name | Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
363185-87-9 | |
| Record name | Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,4-difluorophenyl)(phenyl)methyl]ethane-1,2-diamine](/img/structure/B1418685.png)
![Ethyl [(methylamino)carbonothioyl]carbamate](/img/structure/B1418687.png)


